Acide 12-Hydroxyeicosapentaénoïque, (12R)-

Vue d'ensemble

Description

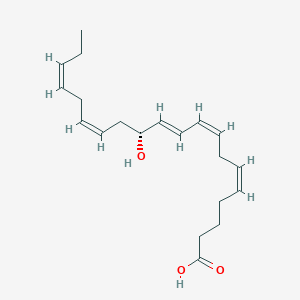

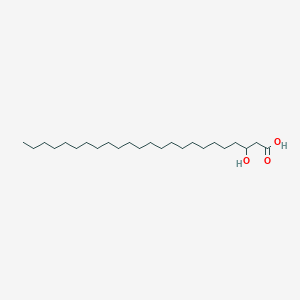

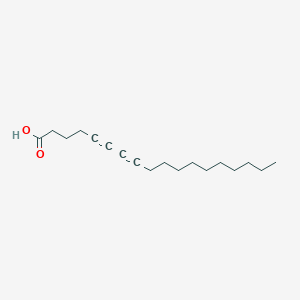

12-Hydroxyeicosapentaenoic acid, (12R)-, also known as 12-HEPE, is a fatty acid derived from eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. It is a small molecule with a molecular weight of 318.4 g/mol .

Synthesis Analysis

The synthesis of 12-Hydroxyeicosapentaenoic acid, (12R)-, involves the oxidation of polyunsaturated fatty acids (PUFAs). The process begins with an 18R hydroperoxidation that is catalyzed by aspirin-acetylated COX-2 .

Molecular Structure Analysis

The molecular formula of 12-Hydroxyeicosapentaenoic acid, (12R)-, is C20H30O3. It has a molecular weight of 318.4 g/mol.

Applications De Recherche Scientifique

Inhibition de la formation de cellules spumeuses

Il a été constaté que le 12R-HEPE inhibait la formation de cellules spumeuses, qui sont un type de macrophages chargés de lipides présents dans la plaque athéroscléreuse . Les cellules spumeuses sont un élément clé dans le développement de l'athérosclérose, une maladie inflammatoire chronique. En inhibant la formation de cellules spumeuses, le 12R-HEPE pourrait potentiellement ralentir ou empêcher la progression de l'athérosclérose .

2. Amélioration de la pathologie de l'athérosclérose induite par un régime alimentaire riche en graisses Une étude menée sur des souris a révélé que le 12R-HEPE améliorait la pathologie de l'athérosclérose induite par un régime alimentaire riche en graisses . Cela suggère que le 12R-HEPE pourrait avoir des applications thérapeutiques potentielles dans le traitement de l'athérosclérose, en particulier dans les cas où la maladie est exacerbée par un régime alimentaire riche en graisses .

Régulation de l'inflammation

L'étude a également révélé que le 12R-HEPE possède des propriétés anti-inflammatoires . L'inflammation chronique est un facteur clé dans le développement de l'athérosclérose et d'autres maladies cardiovasculaires. Par conséquent, les propriétés anti-inflammatoires du 12R-HEPE pourraient être bénéfiques dans le traitement de ces affections .

4. Amélioration des indices de pulsatilité et de résistance La même étude a révélé qu'un apport alimentaire en 12R-HEPE améliorait les indices de pulsatilité et de résistance chez les souris sans affecter la prise de poids . Ces indices sont des mesures du flux sanguin et peuvent être révélateurs de la santé vasculaire. Par conséquent, le 12R-HEPE pourrait potentiellement avoir des applications dans l'amélioration de la santé vasculaire .

Rôle potentiel dans la gestion du poids

Bien que l'étude ait révélé que le 12R-HEPE n'affectait pas la prise de poids chez les souris, il a amélioré certains marqueurs de santé sans nécessité de perte de poids . Cela suggère que le 12R-HEPE pourrait potentiellement jouer un rôle dans la gestion du poids, en particulier dans le contexte de l'amélioration de la santé sans nécessairement exiger de perte de poids<a aria-label="1: 5.

Safety and Hazards

Mécanisme D'action

Target of Action

It has been suggested that 12r-hepe may interact with peroxisome proliferator-activated receptors (ppars), which are ligand-activated transcription factors involved in lipid metabolism and inflammatory responses .

Mode of Action

It is thought to inhibit the transformation of macrophages into foam cells, a process that is critical in the development of atherosclerosis . This inhibition is believed to occur in a PPARγ-dependent manner .

Biochemical Pathways

It is known that 12r-hepe is a metabolite of eicosapentaenoic acid (epa), and its production is increased in the serum of mice fed with α-linolenic acid-rich linseed oil .

Result of Action

12R-HEPE has been shown to inhibit foam cell formation and ameliorate high-fat diet-induced pathology of atherosclerosis in mice . This suggests that 12R-HEPE could have potential therapeutic effects in the treatment of atherosclerosis.

Action Environment

The action of 12R-HEPE can be influenced by dietary intake. For example, the serum level of 12R-HEPE was found to be significantly increased in mice fed with α-linolenic acid-rich linseed oil . This suggests that dietary factors can influence the action, efficacy, and stability of 12R-HEPE.

Propriétés

IUPAC Name |

(5Z,8Z,10E,12R,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRJLMXYVFDXLS-IHWYZUJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109430-12-8 | |

| Record name | 12-Hydroxyeicosapentaenoic acid, (12R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109430128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (12R)-12-hydroxyeicosapentaenoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 12-HYDROXYEICOSAPENTAENOIC ACID, (12R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78P2ZC128S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

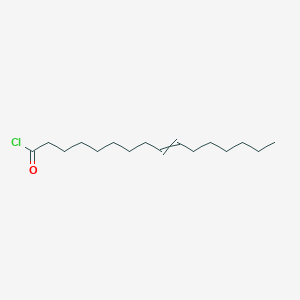

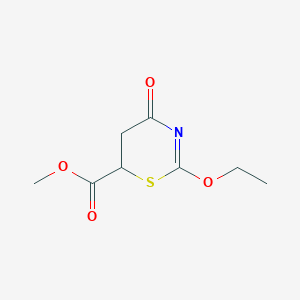

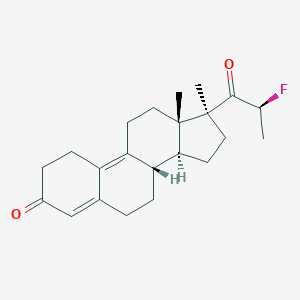

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)

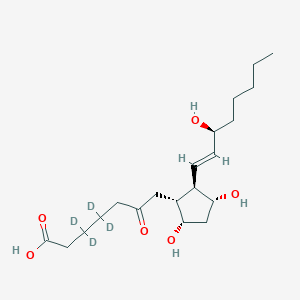

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)